N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC18722727
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3O |
|---|---|
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C11H23N3O/c1-10(15)13(2)9-11-3-6-14(7-4-11)8-5-12/h11H,3-9,12H2,1-2H3 |
| Standard InChI Key | IZEGAWYJQFJSAY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C)CC1CCN(CC1)CCN |
Introduction
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a complex organic compound belonging to the class of piperidine derivatives. It features a piperidine ring, an acetamide group, and an aminoethyl side chain, contributing to its unique chemical properties and potential biological activities. The molecular formula of this compound is C₁₁H₂₃N₃O, with a molecular weight of approximately 213.32 g/mol.
Synthesis
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide typically involves the reaction of piperidine derivatives with appropriate acylating agents, such as acetic anhydride or acetyl chloride, in the presence of a base to facilitate the formation of the amide bond. Industrial-scale production may utilize continuous flow reactors to enhance efficiency and scalability.
Biological Activities and Potential Applications
Preliminary studies suggest that N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide exhibits significant biological activity, particularly in neuropharmacology. Compounds with similar structures are often investigated for their potential as antidepressants or anxiolytics due to their ability to modulate neurotransmitter systems. The piperidine ring is frequently associated with various pharmacological effects, including analgesic and psychoactive properties.
Interaction Studies
Interaction studies involving N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide focus on its binding affinity to specific receptors or enzymes. These studies are crucial for understanding its pharmacological profile. Initial findings indicate that compounds with similar piperidine structures often exhibit affinity for serotonin and norepinephrine transporters, suggesting that this compound may also influence these pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide | Hydroxy group instead of amino group | Explored for different biological activities due to hydroxyl functionality |
| N-[1-(2-Amino-propyl)-piperidin-4-ylmethyl]-N-methyl-acetamide | Propyl chain instead of ethyl | Potentially different pharmacological effects due to chain length variation |
| N-[1-(3-Amino-propyl)-piperidin-4-ylmethyl]-N-methyl-acetamide | Variation in amino chain position | May exhibit distinct biological activity profiles compared to the target compound |
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